molecular formula C13H7Cl2NO5 B1661898 4-(3,4-dichlorophenoxy)-3-nitrobenzoic acid CAS No. 99585-43-0

4-(3,4-dichlorophenoxy)-3-nitrobenzoic acid

Cat. No.: B1661898
CAS No.: 99585-43-0
M. Wt: 328.1 g/mol
InChI Key: OBLMPDYQGQXOHY-UHFFFAOYSA-N
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Description

4-(3,4-dichlorophenoxy)-3-nitrobenzoic acid: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoic acid core substituted with a 3,4-dichlorophenoxy group and a nitro group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-(3,4-dichlorophenoxy)-3-nitro- typically involves the following steps:

    Chlorination: The chlorination of phenol to introduce chlorine atoms at the 3 and 4 positions can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride.

    Esterification: The esterification of the chlorinated phenol with benzoic acid can be performed using a suitable esterification agent such as thionyl chloride or phosphorus trichloride.

Industrial Production Methods: Industrial production of benzoic acid, 4-(3,4-dichlorophenoxy)-3-nitro- may involve large-scale nitration and chlorination processes, followed by purification steps such as recrystallization or distillation to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium dithionite in aqueous solution.

    Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solution.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Hydroxyl or amino-substituted derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine:

  • Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for active pharmaceutical ingredients.

Industry:

  • Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 4-(3,4-dichlorophenoxy)-3-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenoxy group can also participate in interactions with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

    Benzoic acid, 4-(3,4-dichlorophenoxy)-: Lacks the nitro group, making it less reactive in certain chemical reactions.

    Benzoic acid, 4-(3,4-dichlorophenoxy)-2-nitro-: Similar structure but with the nitro group at the 2-position, which can lead to different reactivity and biological activity.

    Benzoic acid, 4-(3,4-dichlorophenoxy)-3-amino-: The nitro group is reduced to an amino group, resulting in different chemical and biological properties.

Uniqueness: 4-(3,4-dichlorophenoxy)-3-nitrobenzoic acid is unique due to the presence of both the nitro and dichlorophenoxy groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

99585-43-0

Molecular Formula

C13H7Cl2NO5

Molecular Weight

328.1 g/mol

IUPAC Name

4-(3,4-dichlorophenoxy)-3-nitrobenzoic acid

InChI

InChI=1S/C13H7Cl2NO5/c14-9-3-2-8(6-10(9)15)21-12-4-1-7(13(17)18)5-11(12)16(19)20/h1-6H,(H,17,18)

InChI Key

OBLMPDYQGQXOHY-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])OC2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])OC2=CC(=C(C=C2)Cl)Cl

99585-43-0

Origin of Product

United States

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